2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide
Description
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C15H22ClNO4 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 3,4,5-triethoxyphenylmethyl group
Properties
IUPAC Name |
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4/c1-4-19-12-7-11(10-17-14(18)9-16)8-13(20-5-2)15(12)21-6-3/h7-8H,4-6,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDIYQYLCSLPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide typically involves the reaction of 3,4,5-triethoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 3,4,5-triethoxybenzylamine and acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require further investigation through experimental studies .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4,5-trimethoxyphenyl)methyl]acetamide
- 2-chloro-N-(3,4,5-trifluorophenyl)methyl]acetamide
- 2-chloro-N-(3,4,5-trihydroxyphenyl)methyl]acetamide
Uniqueness
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide is unique due to the presence of the triethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Biological Activity
2-Chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 285.78 g/mol
The presence of the chloro group and the triethoxyphenyl moiety is believed to enhance its biological activity.
Antibacterial Activity
Recent studies have demonstrated that acetamides exhibit significant antibacterial properties. The specific compound under investigation has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key parameter in assessing the antibacterial efficacy of compounds. Table 1 summarizes the MIC values for this compound against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.
The mechanism by which this compound exerts its antibacterial effects involves inhibition of the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and ultimately bacterial death. The chloro atom in the structure is hypothesized to enhance binding affinity to these targets.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Katke et al. evaluated several acetamide derivatives, including this compound. The study utilized an agar diffusion method to assess antimicrobial activity against multiple strains. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus and moderate activity against E. coli .
- Cytotoxicity Assessment : Another critical aspect of evaluating new compounds is their cytotoxicity. Preliminary cytotoxicity tests showed that this compound had low toxicity in mammalian cell lines, suggesting a favorable safety profile for further development .
Pharmacokinetic Profile
The pharmacokinetic properties of a compound are crucial for understanding its behavior in biological systems. Preliminary studies indicate that this compound has favorable pharmacokinetic parameters:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
